3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole
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Overview
Description
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the bromination of 9-(dibenzo[b,d]furan-3-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield
Properties
Molecular Formula |
C24H14BrNO |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-bromo-9-dibenzofuran-3-ylcarbazole |
InChI |
InChI=1S/C24H14BrNO/c25-15-9-12-22-20(13-15)17-5-1-3-7-21(17)26(22)16-10-11-19-18-6-2-4-8-23(18)27-24(19)14-16/h1-14H |
InChI Key |
CULYPLGBLNKMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)C6=CC=CC=C6O5)C=CC(=C3)Br |
Origin of Product |
United States |
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